molecular formula C12H18N2O B1375695 N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 1423029-49-5

N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B1375695
M. Wt: 206.28 g/mol
InChI Key: UNCJGJLUHGURAE-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine” is a chemical compound that contains a tetrahydroquinoline core, which is a type of heterocyclic compound . The “N-(2-methoxyethyl)” part indicates that a methoxyethyl group is attached to the nitrogen atom of the tetrahydroquinoline .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the tetrahydroquinoline ring, which can be achieved through various methods, including the Povarov reaction . The “N-(2-methoxyethyl)” group can be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydroquinoline ring, which is a saturated version of the quinoline ring system . The “N-(2-methoxyethyl)” substituent would be attached to one of the nitrogen atoms in the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group and the ether group in the “N-(2-methoxyethyl)” substituent . These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amine groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis Techniques

  • Alkylative Ring Expansion Synthesis : A novel synthesis of 2-substituted tetrahydroquinolines, including compounds related to N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine, has been developed. This method involves elimination, rearrangement, and addition reactions, demonstrating its utility in stereoselective formal synthesis (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).

  • Electroorganic Synthesis : An electroorganic synthesis method for tetrahydroquinolines has been developed, indicating a versatile approach to synthesize compounds like N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine (Shono, Matsumura, Inoue, Ohmizu, & Kashimura, 1982).

Biological and Chemical Applications

  • Antiplasmodial Activity : Compounds derived from 6-methoxyquinolin-8-amine, a related compound, have shown promising antiplasmodial activity, hinting at potential applications in malaria treatment (Hochegger et al., 2021).

  • Apoptosis Induction and Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, structurally similar to N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine, has been identified as a potent apoptosis inducer and anticancer agent (Sirisoma et al., 2009).

  • Synthesis of Tetrahydroquinoline Derivatives with Antitumor Activity : Synthesis of new tetrahydroquinoline derivatives has been researched for their potential anti-tumor activities, suggesting possible applications for compounds like N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine (Li, 2013).

  • Alzheimer's Disease Therapy : Tetrahydropyranodiquinolin-8-amines, related to the chemical structure , have been explored as non-hepatotoxic agents with potential use in Alzheimer's disease therapy (Dgachi et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-9-8-13-11-6-2-4-10-5-3-7-14-12(10)11/h3,5,7,11,13H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCJGJLUHGURAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203325
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine

CAS RN

1423029-49-5
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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